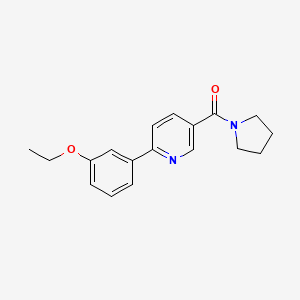![molecular formula C16H21N9O B5940452 [4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B5940452.png)
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring, a pyrazole ring, and a tetrazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the formation of the pyrazole and tetrazole rings. The final coupling step often requires the use of strong bases and controlled reaction conditions to ensure the correct assembly of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone: shares similarities with other pyrazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9O/c1-10(2)13-7-14(20-19-13)11-3-5-24(6-4-11)16(26)12-8-17-21-15(12)25-9-18-22-23-25/h7-11H,3-6H2,1-2H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJVQCBEVWJWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCN(CC2)C(=O)C3=C(NN=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5940372.png)
![2-{2-[4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B5940382.png)

![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5940394.png)
![6-[(diethylamino)methyl]-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5940401.png)
![7-methoxy-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B5940408.png)
![6-methyl-3-[(4-pyridin-4-yl-1,4-diazepan-1-yl)methyl]quinolin-2(1H)-one](/img/structure/B5940416.png)

![1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole](/img/structure/B5940445.png)
![(2S,4R)-4-amino-N-ethyl-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}pyrrolidine-2-carboxamide](/img/structure/B5940450.png)
![9-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-azaspiro[5.5]undecane dihydrochloride](/img/structure/B5940456.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B5940460.png)
![({4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5940469.png)
![(1S*,6R*)-9-(3-allyl-4-methoxybenzyl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5940476.png)
